
(3,5-Dimethyl-1,2-oxazol-4-yl)methyl-(4-fluoro-3-nitrophenyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains an oxazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom . Oxazole rings are found in many biologically active compounds and are a focus of research in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, a cyanamide group, and a nitrophenyl group. The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the oxazole ring, the cyanamide group, and the nitrophenyl group. Each of these functional groups can undergo a variety of chemical reactions .Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonist Development
One study discusses the development of a water-soluble neurokinin-1 receptor antagonist, highlighting the compound's efficacy in pre-clinical tests for emesis and depression. The synthesis involves the construction of a dimethylaminomethyl 1,2,3-triazol-4-yl unit, showcasing an innovative approach to enhancing solubility and bioactivity in drug development (Harrison et al., 2001).
Antitumor Agent Synthesis
Another research effort details the synthesis of 3-substituted 7-(3,3-dimethyl-1-triazeno)-10-methylphenothiazines as potential antitumor agents. This work highlights the chemical strategies for constructing compounds with potential therapeutic effects against cancer, underscoring the role of substituent variation in modulating biological activity (Lin & Kasina, 1981).
DNA Methylation and Cellular Effects
Research on the methylation of DNA in cultured mammalian cells by N-methyl-N'-nitro-N-nitrosoguanidine explores the chemical mechanisms underlying DNA modification and its biological consequences. This study emphasizes the impact of cellular thiol concentrations on methylation extent and identifies the 6-oxygen atom of guanine as a methylation site (Lawley & Thatcher, 1970).
Metabolic Stability Enhancement
Investigations into the metabolic stability of dual angiotensin and endothelin receptor antagonists reveal strategies to reduce site-specific CYP3A-mediated metabolism. This research is crucial for improving the pharmacokinetic profiles of therapeutic agents, demonstrating the importance of structural modifications to achieve desired biological outcomes (Zhang et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)methyl-(4-fluoro-3-nitrophenyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O3/c1-8-11(9(2)21-16-8)6-17(7-15)10-3-4-12(14)13(5-10)18(19)20/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQWQGRPOCNWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
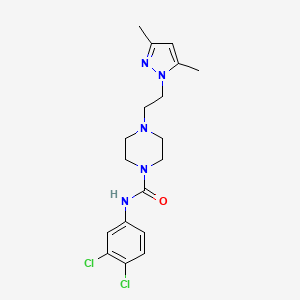

![5-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2612150.png)

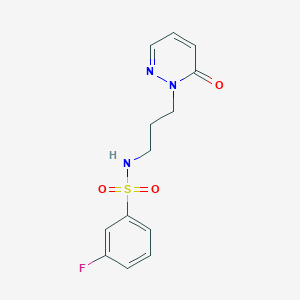
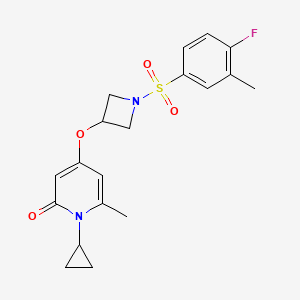

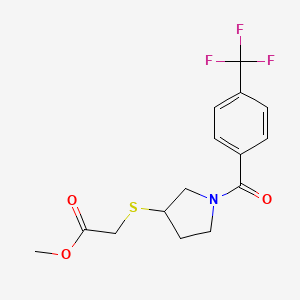
![3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride](/img/structure/B2612161.png)

![3-[[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2612163.png)
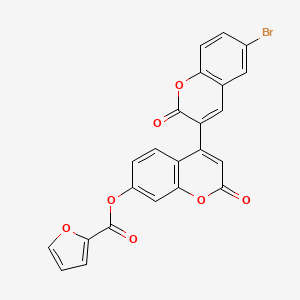

![N~4~-(3-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2612166.png)
